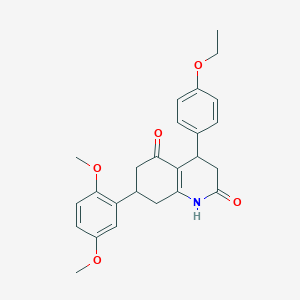
7-(2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinolinediones and related compounds often involves multi-step chemical reactions, including Friedel–Crafts reactions, cyclization processes, and the use of protective groups for phenolic hydroxyls. For instance, Mizuno et al. (2006) describe efficient syntheses of related metabolites, highlighting methodologies that could be adapted for synthesizing the compound (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinolinediones and similar compounds can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. Studies such as that by Da (2002) and Asiri et al. (2011) provide insights into the crystal structures of related compounds, which help in understanding the structural characteristics of the compound of interest (Da, 2002); (Asiri et al., 2011).
Chemical Reactions and Properties
Quinolinediones undergo various chemical reactions, including dimerization and Beckmann rearrangements, which significantly impact their chemical properties. For example, Jurd et al. (1979) and Tolkunov et al. (2004) discuss the dimerization reactions and Beckmann rearrangements of related compounds, shedding light on potential reactivities of the target compound (Jurd et al., 1979); (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of quinolinediones, including solubility, melting points, and crystal morphology, are essential for understanding their behavior in various solvents and conditions. Research on similar compounds, as reported by Nomura et al. (2004), provides valuable data on these aspects, which can be extrapolated to the compound under discussion (Nomura et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are critical for the application and further functionalization of quinolinediones. Studies by Costa et al. (2004) on the synthesis and reactivity of related compounds provide insights into these properties (Costa et al., 2004).
Propiedades
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-4-31-17-7-5-15(6-8-17)20-14-24(28)26-21-11-16(12-22(27)25(20)21)19-13-18(29-2)9-10-23(19)30-3/h5-10,13,16,20H,4,11-12,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVZCQOGOXURSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)
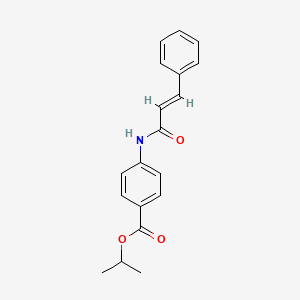
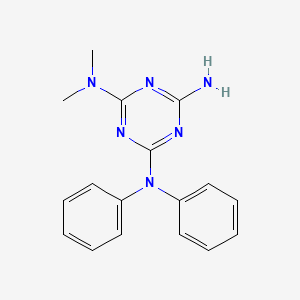
![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
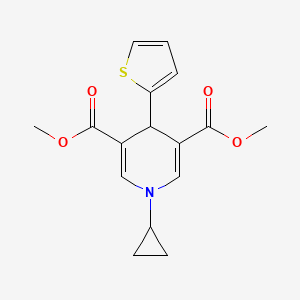
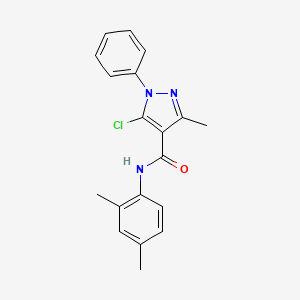
![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)

![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)
![1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)
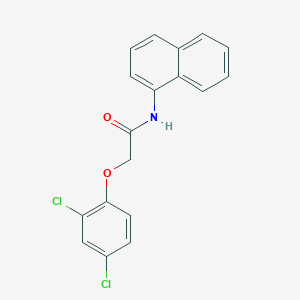
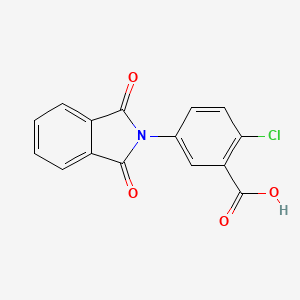
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5533130.png)